1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one
CAS No.: 63170-48-9
Cat. No.: VC15043160
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63170-48-9 |
---|---|
Molecular Formula | C14H17NO5 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | 1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | DTFMFTPWXDQAPB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O |
Introduction
Chemical Identity and Structural Features
1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one (CAS 63886-38-4) possesses the molecular formula and a molecular weight of 265.31 g/mol . The structure comprises a five-membered pyrrolidin-2-one lactam ring conjugated to a 3,4,5-trimethoxy-substituted benzoyl group (Figure 1). The trimethoxybenzoyl moiety is a hallmark of microtubule-disrupting agents like combretastatin A-4 (CA-4), suggesting shared pharmacophoric elements .
Crystallographic data for structurally related compounds, such as 1-(3,4,5-trimethoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one, reveal monoclinic crystal systems with space group and unit cell parameters . While direct data for 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one are unavailable, its planar benzoyl group and puckered pyrrolidinone ring likely facilitate hydrophobic interactions with tubulin’s colchicine-binding site .
Synthesis and Physicochemical Properties
-
Acylation of pyrrolidin-2-one with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
-
Coupling reactions employing carbodiimide reagents to link the benzoyl group to the lactam nitrogen.
Key physicochemical properties inferred from analogs include:
Property | Value/Description | Source |
---|---|---|
Density | ~1.16 g/cm³ (estimated) | |
Boiling Point | ~430–435°C (extrapolated) | |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
The electron-rich trimethoxybenzoyl group enhances lipid solubility, potentially improving blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
Critical SAR insights from analogs guide hypotheses about the target compound’s activity:
-
Trimethoxybenzoyl group: Essential for activity; removal or substitution (e.g., dimethoxy, halogenated) abolishes antiproliferative effects .
-
Pyrrolidinyl/pyrrolidinone moiety: The pyrrolidine ring’s size and conformation are crucial. Expanding to piperidine reduces activity 10-fold, indicating steric constraints in the tubulin binding pocket .
-
Lactam vs. amine: Pyrrolidin-2-one’s lactam may enhance metabolic stability compared to secondary amines, potentially prolonging half-life.
These observations suggest that 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one’s lactam ring optimally fits tubulin’s hydrophobic cleft, while the trimethoxy group engages in π-π stacking with aromatic residues .
Challenges and Future Directions
-
Synthetic optimization: Improving yield and scalability of synthesis routes.
-
Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability.
-
Target validation: Confirming tubulin binding via crystallography or isothermal titration calorimetry.
-
Therapeutic expansion: Exploring antiviral or anti-inflammatory applications suggested by related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume